molecular formula C8H7N3OS B14343079 1,2-Benzothiazol-3-ylurea CAS No. 104121-42-8

1,2-Benzothiazol-3-ylurea

Cat. No.: B14343079
CAS No.: 104121-42-8
M. Wt: 193.23 g/mol
InChI Key: JLIDXPUUSRABFY-UHFFFAOYSA-N
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Description

1,2-Benzothiazol-3-ylurea is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzothiazol-3-ylurea undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1,2-Benzothiazol-3-ylurea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzothiazol-3-ylurea involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

1,2-Benzothiazol-3-ylurea can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific structure and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

104121-42-8

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

1,2-benzothiazol-3-ylurea

InChI

InChI=1S/C8H7N3OS/c9-8(12)10-7-5-3-1-2-4-6(5)13-11-7/h1-4H,(H3,9,10,11,12)

InChI Key

JLIDXPUUSRABFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)NC(=O)N

Origin of Product

United States

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